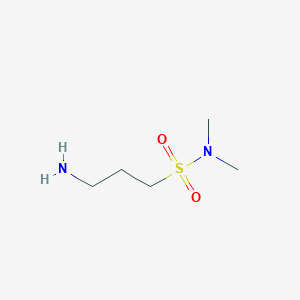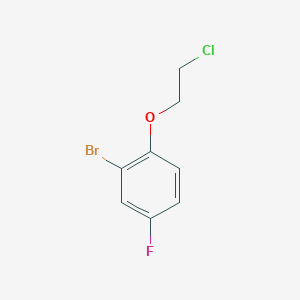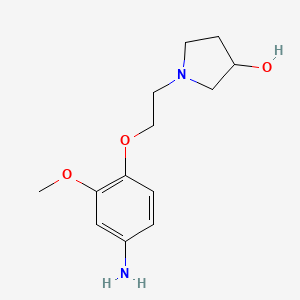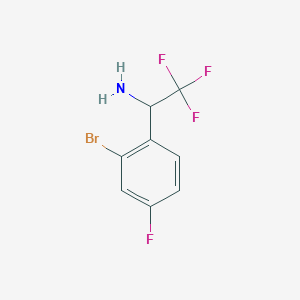
2-(3-(trifluoromethyl)benzyl)benzofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(Trifluoromethyl)benzyl)benzofuran is a synthetic organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring The trifluoromethyl group attached to the benzyl moiety enhances the compound’s chemical stability and biological activity
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(trifluoromethyl)benzyl)benzofuran typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving salicylaldehyde derivatives and appropriate reagents.
Introduction of the Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group can be introduced through a Friedel-Crafts alkylation reaction using 3-(trifluoromethyl)benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the trifluoromethyl group, converting it to a methyl group under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Methyl-substituted benzofuran.
Substitution: Various functionalized benzofuran derivatives.
科学的研究の応用
2-(3-(Trifluoromethyl)benzyl)benzofuran has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Material Science: The compound’s stability and electronic properties make it suitable for use in organic electronics and photovoltaic devices.
Biological Studies: It is used as a probe to study the interactions of trifluoromethyl-containing compounds with biological macromolecules.
作用機序
The mechanism of action of 2-(3-(trifluoromethyl)benzyl)benzofuran involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules, leading to altered cellular responses.
類似化合物との比較
2-(3-(Trifluoromethyl)phenyl)benzofuran: Similar structure but with a phenyl group instead of a benzyl group.
2-(3-(Trifluoromethyl)benzyl)benzothiophene: Contains a benzothiophene core instead of a benzofuran core.
Uniqueness: 2-(3-(Trifluoromethyl)benzyl)benzofuran is unique due to the presence of both the trifluoromethylbenzyl group and the benzofuran core, which confer distinct chemical and biological properties. Its combination of stability, reactivity, and biological activity makes it a valuable compound for various applications.
特性
CAS番号 |
55877-51-5 |
|---|---|
分子式 |
C16H11F3O |
分子量 |
276.25 g/mol |
IUPAC名 |
2-[[3-(trifluoromethyl)phenyl]methyl]-1-benzofuran |
InChI |
InChI=1S/C16H11F3O/c17-16(18,19)13-6-3-4-11(8-13)9-14-10-12-5-1-2-7-15(12)20-14/h1-8,10H,9H2 |
InChIキー |
HFGUMVYWWPOKKI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(O2)CC3=CC(=CC=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Phenol, 2-[(2-pyridinylmethylene)amino]-](/img/structure/B8699578.png)


![2-[4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B8699595.png)

![Thiazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B8699603.png)
![1-Bromo-2-[(1-ethoxyethoxy)methyl]-4-methoxybenzene](/img/structure/B8699612.png)



